N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules characterized by a pyran ring and various substituents, which can influence its pharmacological properties.
The compound's synthesis and potential applications have been documented in various scientific literature and patent filings. Notably, it is often associated with studies aimed at discovering new inhibitors for specific biological targets, such as kinases involved in inflammatory responses and other diseases .
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be classified as an organic compound with the following characteristics:
The synthesis of N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. Common methods include:
The synthetic route may vary based on the availability of starting materials and desired purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide features:
The molecular formula is CHNO, indicating a relatively complex structure with multiple functional groups that can interact with biological targets.
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can participate in various chemical reactions, including:
Each reaction pathway requires careful optimization of conditions such as temperature, solvent, and catalysts to achieve desired yields and selectivity.
The mechanism of action for N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is primarily linked to its interaction with specific biological targets:
Studies have suggested that compounds with similar structures exhibit selective inhibition profiles against various kinases, which could be beneficial in therapeutic contexts.
Comprehensive analyses using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions.
N-(2,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has potential applications in:
Virtual screening of the ZINC15 database identified 127 pyran-2-carboxamide analogues with structural similarities to the lead compound. Analogues featuring meta-substituted benzyl rings (e.g., ZINC000644708302 with 3-Cl,4-OCH₃ pattern) exhibited 2.3-fold improved predicted binding affinity (IC₅₀ = 0.42 μM) relative to the parent scaffold. Pharmacophore filtering prioritized molecules with:
The synthesis employed a four-step convergent strategy with critical regiochemical control:
Step 1: Knorr-type pyran formationEthyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate was synthesized via microwave-assisted condensation (150°C, 30 min) of diethyl oxalate (1.0 eq) and 1-methoxypropan-2-one (1.2 eq) in acetic anhydride, catalyzed by triethylamine (0.1 eq). Yield: 68% after recrystallization from ethanol [8].
Step 2: Carboxylic acid activationThe ester intermediate (10 mmol) underwent saponification with 2N NaOH (15 mL) at 0-5°C, followed by acidification to yield crystalline 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (m.p. 198-200°C). Subsequent acyl chloride formation used oxalyl chloride (1.5 eq) in anhydrous toluene with catalytic DMF (2 drops) under reflux (2h) [3].
Step 3: Amide couplingReaction of the acyl chloride (1.0 eq) with 2,4-dimethoxyaniline (1.1 eq) employed Schotten-Baumann conditions (CH₂Cl₂/H₂O, 0°C) with triethylamine (2.5 eq) as base. Critical parameters:
Analytical validation:¹H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J=2.1 Hz, 1H, pyran-H3), 7.52 (dd, J=8.7, 2.1 Hz, 1H, ArH), 6.61 (d, J=8.7 Hz, 1H, ArH), 6.48 (s, 1H, pyran-H6), 3.89 (s, 3H, OCH3-pyran), 3.82 (s, 3H, OCH3-aryl), 3.78 (s, 3H, OCH3-aryl). HRMS (ESI+) m/z: [M+H]+ calcd for C15H15NO6 306.0974, found 306.0978.
Structural variants were evaluated in MDA-MB-231 breast cancer migration assays (scratch wound model, 24h):
Table 1: Anti-migratory activity of pyran-2-carboxamide analogues
Substituent Pattern | % Wound Closure Inhibition (24h) | IC₅₀ (μM) | DNAJA1 Binding ΔΔG (kcal/mol) |
---|---|---|---|
N-(2,4-dimethoxyphenyl)-5-methoxy | 82.3 ± 5.1* | 3.28 | Reference (0) |
N-(4-methoxyphenyl)-5-methoxy | 47.2 ± 6.8 | >50 | +2.7 |
N-(2,4-dichlorophenyl)-5-methoxy | 63.1 ± 4.9 | 12.45 | -0.9 |
N-(2,4-dimethoxyphenyl)-unsubstituted | 58.7 ± 3.2 | 18.92 | +1.3 |
N-(3,4-dimethoxyphenyl)-5-methoxy | 38.9 ± 7.1 | >50 | +3.1 |
*Data normalized to DMSO control; *p<0.01 vs all analogues
The lead compound demonstrated exceptional activity attributable to:
Table 2: Structure-Activity Relationship (SAR) determinants
Position | Optimal Group | Activity Impact | Tolerated Modifications |
---|---|---|---|
Pyran C4 | Oxo | Essential for H-bond network | None (activity abolished if reduced) |
Pyran C5 | Methoxy | 3.2-fold ↑ activity vs H | Ethoxy (∼70% activity retention) |
Aryl C2' | Methoxy | 2.1-fold ↑ activity vs H | Methylthio (∼55% retention) |
Aryl C4' | Methoxy | Enables water-mediated H-bonds | Hydroxy (pH-dependent activity) |
Carboxamide | -NH- linkage | Critical for conformational rigidity | Thioamide (↓30% activity) |
Molecular basis for selectivity: The compound showed >100-fold selectivity over HSP70 ATPase domain (IC₅₀ > 300 μM) due to its unique engagement with DNAJA1's hydrophobic groove rather than conserved ATP-binding motifs. This distinguishes it from non-specific chaperone inhibitors like JG-98 [4] [9].
Comprehensive Compound Listing
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: